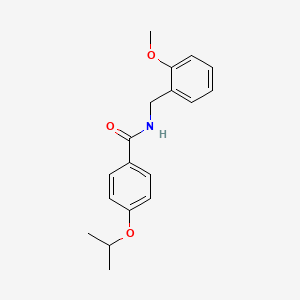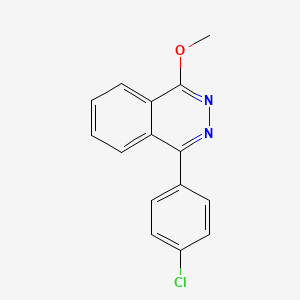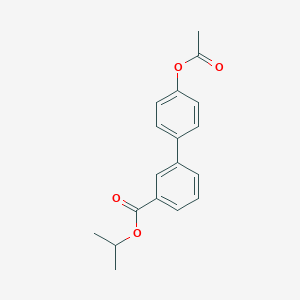![molecular formula C13H14ClF3N2O3S B4880640 3-(2-Aminoethylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione;hydrochloride](/img/structure/B4880640.png)
3-(2-Aminoethylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione;hydrochloride
Overview
Description
3-(2-Aminoethylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione;hydrochloride is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of an aminoethylsulfanyl group, a trifluoromethoxyphenyl group, and a pyrrolidine-2,5-dione core. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione;hydrochloride typically involves multiple stepsCommon reagents used in these reactions include trifluoromethyl triflate and various amines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The aminoethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrrolidine-2,5-dione core can be reduced to form corresponding diols.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
Major products formed from these reactions include sulfoxides, sulfones, diols, and substituted derivatives of the original compound.
Scientific Research Applications
3-(2-Aminoethylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 3-(2-Aminoethylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione;hydrochloride involves its interaction with specific molecular targets. The aminoethylsulfanyl group can form hydrogen bonds and electrostatic interactions with proteins, while the trifluoromethoxy group enhances its lipophilicity and membrane permeability. These interactions can modulate enzyme activities and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Shares the trifluoromethyl group but differs in the core structure.
Trifluoromethyl ketones: Similar in containing the trifluoromethyl group but have different functional groups and reactivity
Uniqueness
3-(2-Aminoethylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione;hydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with a wide range of molecular targets makes it a valuable compound for diverse scientific applications.
Properties
IUPAC Name |
3-(2-aminoethylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O3S.ClH/c14-13(15,16)21-9-3-1-8(2-4-9)18-11(19)7-10(12(18)20)22-6-5-17;/h1-4,10H,5-7,17H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOJEKYPGIDQEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)OC(F)(F)F)SCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-(tert-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B4880563.png)

![phenyl 1-hydroxy-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylate](/img/structure/B4880573.png)
![N-1,3-benzodioxol-5-yl-3-bromo-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4880578.png)
![N-(3-methoxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4880586.png)
![3-(3-chlorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4880593.png)

![4-methoxy-N-(2-methoxyethyl)-2-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4880619.png)
![2,3-difluoro-4-methyl-N-[2-(2-oxo-1-imidazolidinyl)ethyl]benzamide](/img/structure/B4880628.png)
![4-{[(4-methylphenyl)thio]methyl}-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4880635.png)
![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-cyclopentyl-2-pyridinamine](/img/structure/B4880648.png)
![5-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4880649.png)
![4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B4880655.png)

